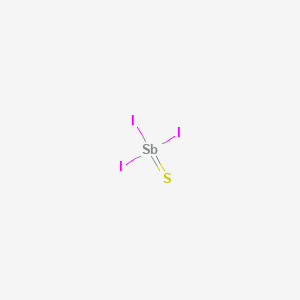
Triiodo-lambda~5~-stibanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triiodo-lambda~5~-stibanethione is a chemical compound with the molecular formula I₃SSb It is known for its unique structure, which includes three iodine atoms and a lambda5 antimony atom bonded to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triiodo-lambda~5~-stibanethione typically involves the reaction of antimony trichloride (SbCl₃) with elemental sulfur (S) and iodine (I₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{SbCl}_3 + 3\text{I}_2 + \text{S} \rightarrow \text{I}_3\text{SSb} + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to obtain high-purity products. The process may also involve continuous monitoring and automation to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Triiodo-lambda~5~-stibanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb₂O₅), while reduction could produce antimony triiodide (SbI₃).
科学研究应用
Triiodo-lambda~5~-stibanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other antimony-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Triiodo-lambda~5~-stibanethione involves its interaction with molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and influence signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Triiodo-lambda~5~-bismuththione: Similar structure but with bismuth instead of antimony.
Triiodo-lambda~5~-arsenethione: Contains arsenic instead of antimony.
Triiodo-lambda~5~-phosphathione: Phosphorus replaces antimony in the structure.
Uniqueness
Triiodo-lambda~5~-stibanethione is unique due to the presence of antimony, which imparts distinct chemical and physical properties
属性
CAS 编号 |
116403-58-8 |
|---|---|
分子式 |
I3SSb |
分子量 |
534.54 g/mol |
IUPAC 名称 |
triiodo(sulfanylidene)-λ5-stibane |
InChI |
InChI=1S/3HI.S.Sb/h3*1H;;/q;;;;+3/p-3 |
InChI 键 |
XJCSUUROVSEOKT-UHFFFAOYSA-K |
规范 SMILES |
S=[Sb](I)(I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















